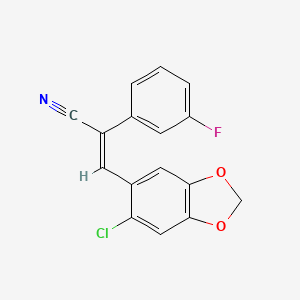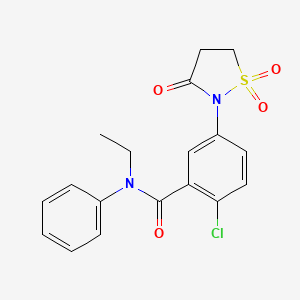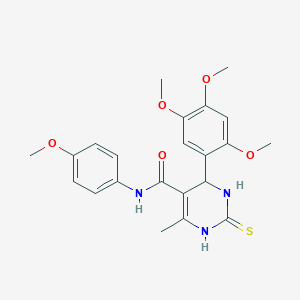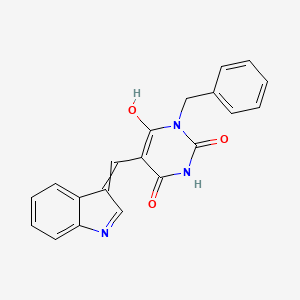![molecular formula C16H21N5O3 B4980540 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as TBOA, and it is a potent inhibitor of excitatory amino acid transporters (EAATs). In
作用机制
TBOA inhibits the activity of 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, which are responsible for the reuptake of glutamate from the extracellular space. 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide are located on the plasma membrane of neurons and astrocytes, and their activity is essential for maintaining the extracellular concentration of glutamate. TBOA binds to the active site of 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide and prevents the reuptake of glutamate, leading to an increase in the extracellular concentration of glutamate.
Biochemical and Physiological Effects
The increase in the extracellular concentration of glutamate due to TBOA inhibition can lead to several biochemical and physiological effects. Glutamate is a major neurotransmitter in the brain, and its activity is essential for various physiological processes such as learning, memory, and synaptic plasticity. However, excessive glutamate activity can lead to excitotoxicity, which is a pathological condition that can cause neuronal damage and death. TBOA has been shown to induce excitotoxicity in various in vitro and in vivo models, which can be studied to understand the mechanisms underlying excitotoxicity.
实验室实验的优点和局限性
TBOA has several advantages and limitations for lab experiments. One of the major advantages is its potency as an EAAT inhibitor. TBOA has been shown to be a more potent inhibitor of 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide than other commonly used inhibitors such as DL-threo-beta-benzyloxyaspartic acid (TBOA) and L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, TBOA also has some limitations, such as its non-specificity towards different EAAT subtypes and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of TBOA. One of the major directions is the development of more specific and potent EAAT inhibitors. TBOA has been shown to be non-specific towards different EAAT subtypes, which can limit its use in studying the specific functions of different 4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. Another direction is the study of the role of TBOA in various pathological conditions such as epilepsy, stroke, and neurodegenerative diseases. TBOA-induced excitotoxicity can be studied to understand the mechanisms underlying these conditions and to develop potential therapeutic interventions. Finally, the development of TBOA derivatives with improved specificity, potency, and pharmacokinetic properties can lead to the development of novel drugs for various neurological disorders.
合成方法
The synthesis of TBOA is a complex process that involves several steps. The first step involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. The second step involves the reaction of 4-tert-butylbenzoyl chloride with ethylenediamine to form 2-(4-tert-butylbenzoylamino)ethylamine. The third step involves the reaction of 2-(4-tert-butylbenzoylamino)ethylamine with 1,2,5-oxadiazole-3-carboxylic acid to form TBOA.
科学研究应用
TBOA has been extensively studied for its potential applications in various research fields. One of the major applications of TBOA is in the study of the glutamatergic system. TBOA has been shown to inhibit the reuptake of glutamate, which is a major neurotransmitter in the brain. This inhibition leads to an increase in the extracellular concentration of glutamate, which can then be studied to understand the role of glutamate in various physiological and pathological conditions.
属性
IUPAC Name |
4-amino-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-16(2,3)11-6-4-10(5-7-11)14(22)18-8-9-19-15(23)12-13(17)21-24-20-12/h4-7H,8-9H2,1-3H3,(H2,17,21)(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFRSZMBHLOZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4980459.png)
![4-methyl-N-(4-methylbenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4980464.png)
![1-[3-(3-ethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980468.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4980472.png)



![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)


![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)
